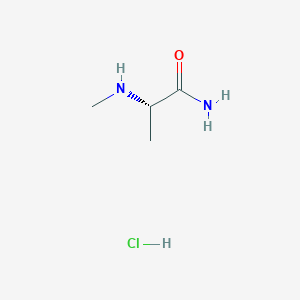
1-(5-Chloro-2-methylphenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Chloro-2-methylphenyl)ethanol is a chemical compound with the CAS Number: 58966-31-7 and Linear Formula: C9H11ClO . It has a molecular weight of 170.64 . The compound is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C9H11ClO/c1-6-3-4-8(10)5-9(6)7(2)11/h3-5,7,11H,1-2H3 . The InChI key is NVDCQPZPKZXHMI-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
The compound has a boiling point of 254.3°C at 760 mmHg . It has a flash point of 107.6°C . The compound is a liquid at room temperature .科学的研究の応用
Enzyme-like Catalysis
A study by Liu, Neverov, and Brown (2008) demonstrated the enzyme-like acceleration for the hydrolysis of a DNA model promoted by a dinuclear Zn(II) catalyst in dilute aqueous ethanol. This research provides insight into the potential of mimicking enzymatic reactions in synthetic systems, offering a pathway for developing new catalytic processes in organic synthesis and biotechnology (Liu, Neverov, & Brown, 2008).
Asymmetric Hydrolysis
Liu et al. (2014) focused on the asymmetric hydrolysis of 1-(3’,4’-methylenedioxyphenyl)ethyl acetate using a cold-adapted Bacillus amyloliquefaciens esterase. This process is significant for the production of optically pure compounds, which are essential intermediates in pharmaceutical synthesis, showcasing an application in green chemistry and drug development (Liu, Zheng, Imanaka, & Jian‐He Xu, 2014).
Synthesis and Characterization of Complexes
Asegbeloyin et al. (2014) reported on the synthesis, characterization, and biological activity of specific complexes derived from a reaction involving ethanol. Their work contributes to the field of bioinorganic chemistry, highlighting the potential of these complexes in medicinal chemistry, particularly in antimicrobial and cytotoxic activities (Asegbeloyin et al., 2014).
Extraction and Separation Processes
Chapeaux et al. (2008) explored the extraction of alcohols from water using specific ionic liquids, demonstrating the potential of ionic liquids in separation processes. This research is particularly relevant in the context of biofuel production and pharmaceutical manufacturing, where efficient separation technologies are critical (Chapeaux, Simoni, Ronan, Stadtherr, & Brennecke, 2008).
Safety and Hazards
The compound has been classified with the signal word "Warning" . The hazard statements associated with it are H315-H319-H335 , which indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .
将来の方向性
作用機序
Target of Action
It’s known that compounds with similar structures often interact with proteins or enzymes in the body, altering their function .
Mode of Action
Based on its structure, it’s likely that it undergoes reactions at the benzylic position, which is the carbon atom adjacent to the aromatic ring . These reactions can include free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Compounds with similar structures often affect pathways involving the metabolism of aromatic compounds .
Pharmacokinetics
It’s known that the compound has a high gastrointestinal absorption and is bbb permeant . It’s also known to be a CYP1A2 inhibitor .
Result of Action
Compounds with similar structures often result in changes to cellular metabolism or signaling .
Action Environment
The action, efficacy, and stability of 1-(5-Chloro-2-methylphenyl)ethanol can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the temperature . .
特性
IUPAC Name |
1-(5-chloro-2-methylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-6-3-4-8(10)5-9(6)7(2)11/h3-5,7,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDCQPZPKZXHMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)C(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-ethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2972701.png)

![N-(1-cyanocyclopentyl)-2-{[4-(propan-2-yl)phenyl]amino}acetamide](/img/structure/B2972703.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2972704.png)


![5-[(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2972709.png)

![(2E)-N-[2-(1-methyl-1H-indol-5-yl)ethyl]-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2972714.png)

![[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]acetonitrile](/img/structure/B2972717.png)
![N-(3-nitro-5-phenoxyphenyl)-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2972719.png)
